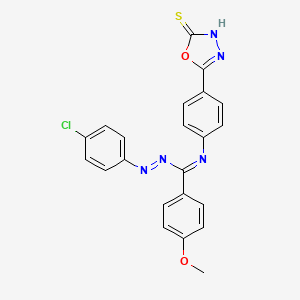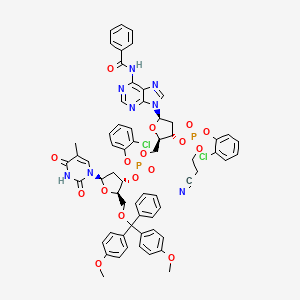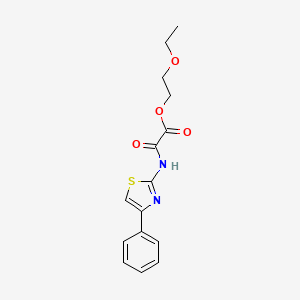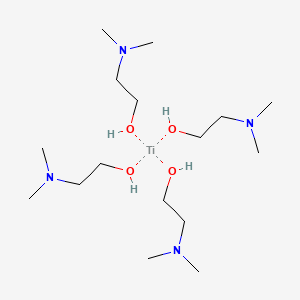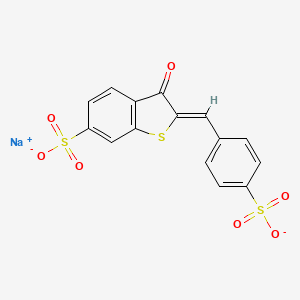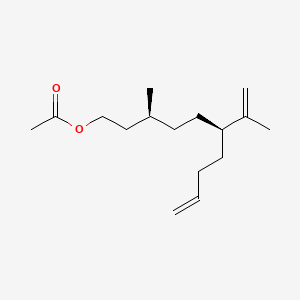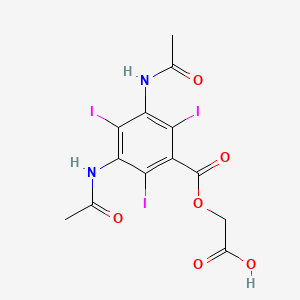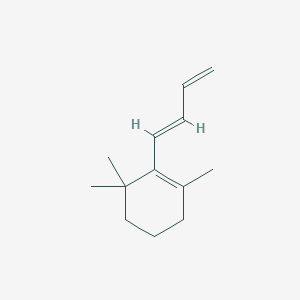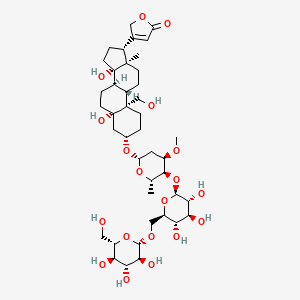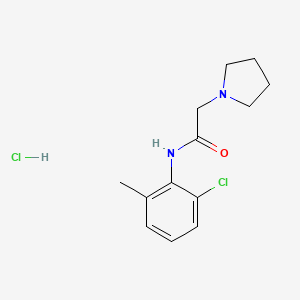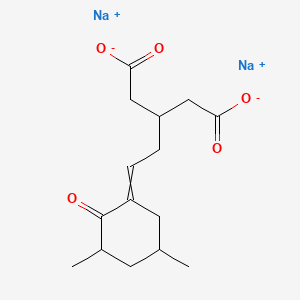
Disodium 3-(2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl)pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a disodium salt derivative of pentanedioic acid, featuring a cyclohexylidene group substituted with dimethyl and oxo groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 3-(2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl)pentanedioate involves the reaction of pentanedioic acid with a cyclohexanone derivative under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the disodium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes precise control of temperature, pH, and reaction time to ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium 3-(2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl)pentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the oxo group to hydroxyl or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
Disodium 3-(2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl)pentanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which disodium 3-(2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl)pentanedioate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Disodium 3-(2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl)pentanedioate: shares similarities with other disodium salts of pentanedioic acid derivatives.
This compound: is unique due to its specific substitution pattern and the presence of the cyclohexylidene group.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields .
Properties
CAS No. |
69632-94-6 |
|---|---|
Molecular Formula |
C15H20Na2O5 |
Molecular Weight |
326.30 g/mol |
IUPAC Name |
disodium;3-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]pentanedioate |
InChI |
InChI=1S/C15H22O5.2Na/c1-9-5-10(2)15(20)12(6-9)4-3-11(7-13(16)17)8-14(18)19;;/h4,9-11H,3,5-8H2,1-2H3,(H,16,17)(H,18,19);;/q;2*+1/p-2 |
InChI Key |
WQJHIUAAKZSFBR-UHFFFAOYSA-L |
Canonical SMILES |
CC1CC(C(=O)C(=CCC(CC(=O)[O-])CC(=O)[O-])C1)C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


